N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide typically involves the formation of the spirocyclic core followed by the introduction of the benzamide moiety. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a ketone, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The spirocyclic core may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide
- N-{7-oxaspiro[3.5]nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide is unique due to the specific positioning of the trifluoromethoxy group on the benzamide moiety, which may influence its chemical reactivity and biological activity. The spirocyclic structure also distinguishes it from other compounds, potentially affecting its pharmacokinetic properties and stability.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)23-12-3-1-11(2-4-12)14(21)20-13-5-6-15(13)7-9-22-10-8-15/h1-4,13H,5-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYJMQVOABNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=C(C=C3)OC(F)(F)F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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